molecular formula C25H26ClNO6 B11205297 Dimethyl 1-(4-chlorobenzyl)-4-(4-ethoxy-3-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 1-(4-chlorobenzyl)-4-(4-ethoxy-3-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11205297
M. Wt: 471.9 g/mol
InChI Key: LOHFRGJHHNTDSD-UHFFFAOYSA-N
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Description

Dimethyl 1-(4-chlorobenzyl)-4-(4-ethoxy-3-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound belonging to the dihydropyridine class. This compound is characterized by its unique structure, which includes a chlorobenzyl group, an ethoxy-methoxyphenyl group, and two ester groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 1-(4-chlorobenzyl)-4-(4-ethoxy-3-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves a multi-step process. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.

  • Step 1: Preparation of the Aldehyde Intermediate

    • React 4-chlorobenzyl chloride with sodium methoxide to form 4-chlorobenzyl methoxide.
    • Oxidize 4-chlorobenzyl methoxide to obtain 4-chlorobenzaldehyde.
  • Step 2: Hantzsch Dihydropyridine Synthesis

    • Mix 4-chlorobenzaldehyde, ethyl acetoacetate, and ammonium acetate in ethanol.
    • Heat the mixture under reflux conditions for several hours.
    • Cool the reaction mixture and isolate the product by filtration.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-(4-chlorobenzyl)-4-(4-ethoxy-3-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Amines.

    Substitution: Carboxylate salts or alcohols.

Scientific Research Applications

Dimethyl 1-(4-chlorobenzyl)-4-(4-ethoxy-3-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a calcium channel blocker.

    Medicine: Investigated for its potential therapeutic effects in cardiovascular diseases.

    Industry: Used in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of Dimethyl 1-(4-chlorobenzyl)-4-(4-ethoxy-3-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels. By blocking these channels, the compound can reduce calcium influx into cells, leading to various physiological effects, such as vasodilation and reduced blood pressure.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine calcium channel blocker.

    Amlodipine: A long-acting dihydropyridine calcium channel blocker.

    Felodipine: A dihydropyridine calcium channel blocker with similar properties.

Uniqueness

Dimethyl 1-(4-chlorobenzyl)-4-(4-ethoxy-3-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific substituents, which may confer distinct pharmacological properties compared to other dihydropyridine derivatives. Its combination of a chlorobenzyl group and an ethoxy-methoxyphenyl group may result in unique interactions with biological targets, making it a valuable compound for further research.

Properties

Molecular Formula

C25H26ClNO6

Molecular Weight

471.9 g/mol

IUPAC Name

dimethyl 1-[(4-chlorophenyl)methyl]-4-(4-ethoxy-3-methoxyphenyl)-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C25H26ClNO6/c1-5-33-21-11-8-17(12-22(21)30-2)23-19(24(28)31-3)14-27(15-20(23)25(29)32-4)13-16-6-9-18(26)10-7-16/h6-12,14-15,23H,5,13H2,1-4H3

InChI Key

LOHFRGJHHNTDSD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C(=CN(C=C2C(=O)OC)CC3=CC=C(C=C3)Cl)C(=O)OC)OC

Origin of Product

United States

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